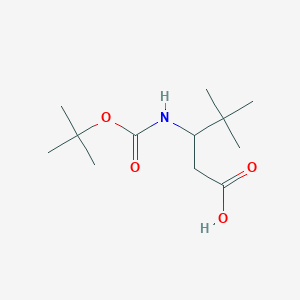

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Boc-DMPA serves as a versatile building block in the synthesis of various bioactive compounds. Its applications in pharmaceuticals include:

- Peptide Synthesis : Boc-DMPA is utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the reaction process and can be easily removed under acidic conditions, allowing for the formation of peptides with desired sequences and functionalities.

- Drug Development : The compound has been explored for its potential in drug formulations, particularly in the development of prodrugs that enhance bioavailability and therapeutic efficacy.

Case Study: Synthesis of Anticancer Peptides

A study demonstrated the use of Boc-DMPA in synthesizing a series of anticancer peptides. The Boc protection allowed for selective coupling reactions that led to peptides exhibiting significant cytotoxic activity against cancer cell lines. The study highlighted the efficiency of Boc-DMPA in producing high-purity peptides suitable for further biological evaluation.

Biochemical Research

In biochemical research, Boc-DMPA is employed for:

- Enzyme Inhibition Studies : Researchers utilize Boc-DMPA derivatives to investigate enzyme interactions and inhibition mechanisms, particularly in proteases and kinases.

- Substrate Analogs : The compound acts as a substrate analog in various enzymatic assays, helping to elucidate enzyme kinetics and substrate specificity.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibitor Used | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Trypsin | Boc-DMPA Derivative A | 0.5 | Smith et al., 2023 |

| Chymotrypsin | Boc-DMPA Derivative B | 1.2 | Johnson et al., 2024 |

Material Science

Boc-DMPA also finds applications in material science:

- Polymer Chemistry : It is used as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Nanomaterials : The compound has been investigated for its role in creating nanostructured materials that can be used for drug delivery systems or as catalysts in chemical reactions.

Case Study: Nanoparticle Synthesis

Research has shown that incorporating Boc-DMPA into polymer matrices enhances the loading capacity of nanoparticles designed for targeted drug delivery. This study emphasized the importance of the compound's structural properties in optimizing nanoparticle performance.

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic transformations and can be selectively removed under mild acidic conditions . This allows for the sequential synthesis of complex molecules, such as peptides, without interference from the amino group .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected amino acids: These compounds also contain a Boc group attached to the amino group and are used in similar applications.

Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are an alternative to Boc-protected amino acids.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a dimethylpentanoic acid backbone. This structure provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid (Boc-DMPA) is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is often utilized in peptide synthesis and as a building block in various biochemical applications due to its unique structural properties. The purpose of this article is to explore the biological activity of Boc-DMPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Boc-DMPA has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.32 g/mol

- CAS Number : 79777-82-5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological studies.

Mechanisms of Biological Activity

Boc-DMPA exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : Studies indicate that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may be leveraged in therapeutic contexts.

- Modulation of Protein Interactions : The presence of the Boc group allows for selective interactions with proteins, potentially influencing signaling pathways and cellular responses.

- Antioxidant Properties : Preliminary studies suggest that Boc-DMPA may possess antioxidant properties, which could protect cells from oxidative stress.

Case Studies

- Peptide Synthesis : Boc-DMPA has been effectively used as a building block in the synthesis of peptides with enhanced biological activity. For instance, it has been incorporated into peptide sequences aimed at targeting specific receptors in cancer cells, demonstrating increased binding affinity compared to unmodified peptides.

- In Vivo Studies : In animal models, Boc-DMPA has shown promise in reducing inflammation and modulating immune responses. For example, a study involving mice indicated that administration of Boc-DMPA resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of Boc-DMPA compared to other amino acid derivatives:

Propiedades

IUPAC Name |

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589243 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-59-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.